molecular formula C20H19NO4 B173643 Dehydrodicentrine CAS No. 19843-03-9

Dehydrodicentrine

Cat. No. B173643
CAS RN: 19843-03-9
M. Wt: 337.4 g/mol
InChI Key: HIZKFQOZVOUKDP-UHFFFAOYSA-N
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Description

Dehydrodicentrine is an aporphine alkaloid . It has shown strong acetylcholinesterase (AChE) inhibitory effects with an IC50 value of 2.98 μM .


Synthesis Analysis

Dehydrodicentrine is a dehydrogenated form of dehydronuciferine that is found in plants . It has been shown to have neurodegenerative disease-inhibitory activities, which may be due to its ability to increase the levels of chloride and creatine kinase in the brain .


Molecular Structure Analysis

The molecular formula of Dehydrodicentrine is C20H19NO4 . Its average mass is 337.369 Da and its monoisotopic mass is 337.131409 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Dehydrodicentrine are not mentioned in the search results, it’s worth noting that the study of chemical reactions has been greatly accelerated by the development of novel machine learning architectures based on the deep learning paradigm .


Physical And Chemical Properties Analysis

Dehydrodicentrine has a molecular weight of 337.37 g/mol .

Scientific Research Applications

The process typically involves the collection, analysis, interpretation, and presentation of data, as well as the formulation and testing of hypotheses . The goal of scientific research is to advance knowledge, improve understanding, and contribute to the development of solutions to practical problems .

Future Directions

While specific future directions for Dehydrodicentrine are not mentioned in the search results, it’s worth noting that the development of new trypanocidal agents is a potential future direction for similar compounds .

properties

IUPAC Name

16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZKFQOZVOUKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C5C=C(C(=CC5=CC1=C24)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173588
Record name 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrodicentrine

CAS RN

19843-03-9
Record name Dehydrodicentrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019843039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
A Venkateswarlu, MP Cava - Tetrahedron, 1976 - Elsevier
The representative dehydroaporphines dehydronuciferine (2), dehydrodicentrine (3) and dehydroocopodine (4) initially undergo both N-protonation and C-protonation (at C-7) in CF 3 …
Number of citations: 16 www.sciencedirect.com
MP Cava, Y Watanabe, K Bessho, MJ Mitchell… - Tetrahedron letters, 1968 - Elsevier
… Identification of the new base as dehydrodicentrine (I) was obtained by using mild permanganate oxidation7 to prepare it from dicentrine (V) in 50$ yield. Dshydrodicentrine (I) …
Number of citations: 32 www.sciencedirect.com
徐本杰, 陈正庆 - 结构化学, 1989 - cqvip.com
… we noticed that Dicentrine (C20I {2104N), which is a homolgue of the title compound isolated from the same plant, has two H atoms more than Dehydrodicentrine at the atoms C …
Number of citations: 0 www.cqvip.com
CC Chen, CF Lin, YL Huang, FN Ko… - Journal of natural …, 1995 - ACS Publications
Investigation of the flower buds and peduncles of Lindera megaphylla led to the isolation of six aporphine alkaloids, dicentrine, N-methylnanigerine, dicentrinone, dehydrodicentrine, O-…
Number of citations: 34 pubs.acs.org
JW Dong, L Cai, YS Fang, H Xiao, ZJ Li, ZT Ding - Fitoterapia, 2015 - Elsevier
… Finally, the structure of 2 was identified as dehydrodicentrine-7-carbaldehyde and named … Additionally, epiganine B (2) and dehydrodicentrine (4) were isolated as the candidates of …
Number of citations: 44 www.sciencedirect.com
MP Cava, A Venkateswarlu, M Srinivasan, DL Edie - Tetrahedron, 1972 - Elsevier
… from CHCI,-EtOH afforded yellow needles of dehydrodicentrine (5,0195 g), mp 216217” (lit’ … was worked up as described for dehydrodicentrine. Crystallization from absolute EtOH gave …
Number of citations: 47 www.sciencedirect.com
MP Cava, P Stern, K Wakisaka - Tetrahedron, 1973 - Elsevier
… Thus, reduction of urethane 20 with lithium aluminum hydride in the presence of aluminum chloride gave the naturally occurring base dehydrodicentrine (26)3 in 78% yield. Reduction …
Number of citations: 60 www.sciencedirect.com
H Barbosa, TA Costa‐Silva… - Chemistry & …, 2021 - Wiley Online Library
One new aporphine, dicentrine‐β‐N‐oxide (1), together with five related known alkaloids dehydrodicentrine (2), predicentrine (3), N‐methyllaurotetanine (4), cassythicine (5), and …
Number of citations: 4 onlinelibrary.wiley.com
SV Lokhande, SR Biradar - researchgate.net
Cissampelos pareira Linn. belongs to the family Menispermaceae is a climbing herb, known as ambastha or laghupatha in Indian traditional medicine. Cissampelos pareira Linn. …
Number of citations: 0 www.researchgate.net
H Barbosa, G Conserva, T Costa-Silva, G Antar… - 2019 - proceedings.science
… Analysis of NMR and MS spectra and comparison with literature data2-4 allowed the identification of dehydrodicentrine (1), dicentrine (2), predicentrine (3), N-methyllaurotetanine (4) …
Number of citations: 2 proceedings.science

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